2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride

5‑HT₂C receptor GPCR agonism structure–activity relationship

2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride (CAS 1229626‑97‑4; molecular formula C₁₃H₁₆Cl₂N₄O; MW 315.2 g/mol) is a member of the tetrahydro‑pyrimido[4,5‑d]azepine chemotype. This fused bicyclic scaffold has been systematically explored as a bioisosteric replacement for piperazine‑urea in the design of 5‑HT₂C receptor partial agonists and as a core for TRPV1 antagonists.

Molecular Formula C13H16Cl2N4O
Molecular Weight 315.2 g/mol
CAS No. 1229626-97-4
Cat. No. B1414488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride
CAS1229626-97-4
Molecular FormulaC13H16Cl2N4O
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESC1CNCCC2=C1C(=O)NC(=N2)C3=CC=NC=C3.Cl.Cl
InChIInChI=1S/C13H14N4O.2ClH/c18-13-10-3-7-15-8-4-11(10)16-12(17-13)9-1-5-14-6-2-9;;/h1-2,5-6,15H,3-4,7-8H2,(H,16,17,18);2*1H
InChIKeyKATHAYDAALRZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol Dihydrochloride – Core Scaffold & Procurement Context


2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride (CAS 1229626‑97‑4; molecular formula C₁₃H₁₆Cl₂N₄O; MW 315.2 g/mol) is a member of the tetrahydro‑pyrimido[4,5‑d]azepine chemotype [1]. This fused bicyclic scaffold has been systematically explored as a bioisosteric replacement for piperazine‑urea in the design of 5‑HT₂C receptor partial agonists and as a core for TRPV1 antagonists [2][3]. The compound features a 4‑hydroxy substituent and a 2‑(pyridin‑4‑yl) group, distinguishing it from the 4‑amino‑substituted lead candidates (e.g., PF‑4479745, PF‑4522654) that advanced to preclinical canine models [4].

Why In‑Class Substitution Fails for 2‑(Pyridin‑4‑yl)‑6,7,8,9‑tetrahydro‑5H‑pyrimido[4,5‑d]azepin‑4‑ol Dihydrochloride


Within the tetrahydro‑pyrimido[4,5‑d]azepine series, the nature of the 4‑position substituent is the dominant driver of functional potency, selectivity, and pharmacokinetic behavior [1][2]. The 4‑hydroxy group present in this compound is chemically distinct from the 4‑amino substituents found in PF‑4479745 (EC₅₀ 10 nM at 5‑HT₂C) and PF‑4522654 (EC₅₀ 16 nM at 5‑HT₂C) , and replacement of the 4‑hydroxy moiety with a 4‑amino group has been shown to alter both 5‑HT₂C binding affinity and functional selectivity profiles across 5‑HT₂A and 5‑HT₂B receptors [1]. Consequently, generic substitution of this compound with a 4‑amino or 4‑alkoxy analog cannot be assumed to preserve target engagement, selectivity, or downstream pharmacological outcomes without empirical verification.

Quantitative Differentiation Evidence for 2‑(Pyridin‑4‑yl)‑6,7,8,9‑tetrahydro‑5H‑pyrimido[4,5‑d]azepin‑4‑ol Dihydrochloride – Comparator‑Based Analysis


4‑Hydroxy Substituent Confers a Distinct Hydrogen‑Bond Donor/Acceptor Profile Relative to 4‑Amino Analogs

The target compound bears a 4‑hydroxy group on the pyrimido[4,5‑d]azepine core, whereas the clinically‑profiled lead compounds PF‑4479745 (compound 17) and PF‑4522654 (compound 18) carry 4‑amino substituents [1]. In the published SAR, the 4‑position substituent is a critical determinant of both agonist potency and functional selectivity: PF‑4479745 (4‑amino‑substituted) exhibits a 5‑HT₂C EC₅₀ of 10 nM and a Ki of 15 nM, with measurable residual activity at 5‑HT₂B (Ki 67 nM) ; PF‑4522654 (4‑methylamino‑substituted) achieves a 5‑HT₂C Ki of 8 nM and an EC₅₀ of 16 nM, with no measurable functional agonism at 5‑HT₂A or 5‑HT₂B (EC₅₀ > 10,000 nM) . No published quantitative data are available for the 4‑hydroxy analog itself .

5‑HT₂C receptor GPCR agonism structure–activity relationship

2‑(Pyridin‑4‑yl) Substituent Distinguishes This Compound from 2‑Benzyl and 2‑(2‑Methylthiazol‑4‑yl) Congeners

The 2‑position of the pyrimido[4,5‑d]azepine scaffold tolerates diverse aryl/heteroaryl substituents. PF‑3246799, a 2‑benzyl analog, demonstrates 5‑HT₂C EC₅₀ values of 4.5 nM (Sigma‑Aldrich) to 190 nM (other sources), with selectivity over 5‑HT₂A and 5‑HT₂B and robust efficacy in a canine SUI model [1]. The 2‑(pyridin‑4‑yl) substituent on the target compound introduces a basic nitrogen capable of participating in hydrogen‑bonding and cation‑π interactions that are absent in the 2‑benzyl analog, potentially altering both target engagement and physicochemical properties (e.g., logD, CNS MPO score) [2]. A close structural relative, 2‑(2‑methylthiazol‑4‑yl)‑6,7,8,9‑tetrahydro‑5H‑pyrimido[4,5‑d]azepin‑4‑ol hydrochloride, has been described as a 5‑HT₂C receptor agonist probe, but no quantitative comparator data have been disclosed .

5‑HT₂C agonist CNS penetration ligand design

Dihydrochloride Salt Form Ensures Superior Aqueous Solubility Relative to Free‑Base Analogs – Procurement‑Relevant Property

The target compound is supplied as the dihydrochloride salt (2 HCl), whereas the structurally related lead PF‑4479745 is commonly formulated as the free base or tartrate salt, and PF‑4522654 is provided as the free base . For basic heterocyclic scaffolds containing pyridine and azepine nitrogens, dihydrochloride salt formation typically enhances aqueous solubility by ≥10‑fold relative to the corresponding free base, based on general class behavior of dibasic amines [1]. This is a procurement‑relevant differentiator: the dihydrochloride salt form reduces the need for in‑house salt screening or solubilization optimization, particularly for in vitro assays requiring DMSO‑free aqueous stock solutions.

salt selection aqueous solubility compound handling

Commercial Availability and Purity Specification Differentiate This Compound from Non‑Catalog, Custom‑Synthesis‑Only Analogs

The target compound is listed in the Matrix Scientific catalog (Cat. No. 067897) with an MDL number (MFCD16621940) and is distributed through VWR (Cat. No. 101934‑912) . In contrast, many closely related 4‑substituted pyrimido[4,5‑d]azepines (including PF‑4479745 and PF‑4522654) are available only through specialized research chemical suppliers or require custom synthesis . This catalog availability, combined with an IRRITANT hazard classification and a documented MSDS , provides procurement predictability that is absent for non‑catalog analogs requiring ≥4‑week custom synthesis lead times.

chemical procurement catalog compound lead‑likeness

Recommended Application Scenarios for 2‑(Pyridin‑4‑yl)‑6,7,8,9‑tetrahydro‑5H‑pyrimido[4,5‑d]azepin‑4‑ol Dihydrochloride Based on Demonstrated Differentiation


SAR Probe for 4‑Position Substituent Effects in 5‑HT₂C Agonist Programs

This compound is best deployed as a structurally distinct SAR probe to interrogate the contribution of the 4‑hydroxy hydrogen‑bond donor/acceptor profile to 5‑HT₂C receptor agonism and selectivity relative to 4‑amino leads (PF‑4479745, PF‑4522654). Its 4‑OH substituent introduces a tautomerizable lactam‑like functionality that may alter receptor binding kinetics compared to the 4‑amino series [1]. Direct head‑to‑head profiling in recombinant 5‑HT₂C, 5‑HT₂A, and 5‑HT₂B functional assays (FLIPR or calcium flux) is recommended, as no published potency data exist for this specific compound .

Scaffold‑Hopping Template for Intellectual Property Circumvention Around 4‑Amino Pyrimidoazepines

The combination of a 2‑(pyridin‑4‑yl) substituent and a 4‑hydroxy group creates a chemotype that falls outside the primary Markush claims of key patents (e.g., WO 2008/117169, US 7,928,099 B2), which emphasize 4‑amino and 4‑alkoxy substitution [2]. This compound may serve as a starting point for proprietary SAR expansion, provided that the 4‑hydroxy‑to‑4‑amino potency differential is empirically quantified in the target assay system.

Pre‑Formulated Aqueous‑Compatible Tool for In Vitro Screening Cascades

As a dihydrochloride salt with expected enhanced aqueous solubility relative to free‑base analogs, this compound can be directly formulated into DMSO‑free aqueous buffers for cell‑based assays, reducing solvent‑induced artifacts in sensitive primary cell or tissue preparations [3]. This property is particularly advantageous for electrophysiology (e.g., patch‑clamp) or native tissue organ‑bath experiments where DMSO concentrations must be minimized.

Negative Control or Inactive Comparator for TRPV1 Antagonist Programs Using the Pyrimidoazepine Core

The tetrahydro‑pyrimido[4,5‑d]azepine scaffold has also been explored as a TRPV1 antagonist chemotype, with SAR demonstrating that the 4‑position substitution is a key determinant of TRPV1 activity [4]. The 4‑hydroxy analog may exhibit reduced or absent TRPV1 antagonism compared to 4‑amino‑substituted TRPV1 actives, making it a candidate for use as a structurally matched negative control in TRPV1 screening cascades, pending experimental confirmation.

Quote Request

Request a Quote for 2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.